molecular formula C22H30N2O5S2 B2492759 3-methyl-4-propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 946249-59-8

3-methyl-4-propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2492759
CAS No.: 946249-59-8
M. Wt: 466.61
InChI Key: GYFPRIKZHLJQHT-UHFFFAOYSA-N
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Description

3-methyl-4-propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic compound known for its unique chemical structure and diverse applications. It is part of a class of molecules frequently studied for their potential in medicinal chemistry and materials science. This compound consists of multiple functional groups, making it an intriguing subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of 3-methyl-4-propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves a multi-step process

  • Step 1: Formation of tetrahydroquinoline moiety using appropriate starting materials and catalysts under controlled conditions.

  • Step 2: Sulfonylation reaction where a propylsulfonyl group is introduced using sulfonyl chloride and a base.

  • Step 3: Coupling the tetrahydroquinoline intermediate with 3-methyl-4-propoxybenzenesulfonamide under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, specific catalysts, and solvent systems to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions including:

  • Oxidation: Potentially involving the oxidation of the methyl or propyl groups.

  • Reduction: Possibly targeting the sulfonyl or amide groups.

  • Substitution: Reactions involving the aromatic rings, especially with electrophiles or nucleophiles.

Common Reagents and Conditions

  • Oxidation Reactions: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst (Pd/C).

  • Substitution Reactions: Electrophilic aromatic substitution (EAS) reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

  • Oxidation: Formation of corresponding acids or aldehydes.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Introduction of nitro, sulfo, or halogen groups on the aromatic rings.

Scientific Research Applications

3-methyl-4-propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide finds applications in various fields:

  • Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

  • Biology: Studied for its potential interactions with biological macromolecules, providing insights into its use as a probe or ligand.

  • Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific proteins or pathways.

  • Industry: Utilized in the development of new materials, including polymers and specialized coatings.

Mechanism of Action

The compound's mechanism of action is related to its ability to interact with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The sulfonyl and amide groups play a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-4-ethoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: Differing by the substitution of the ethoxy group.

  • 3-methyl-4-propoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: Differing by the substitution of the sulfonyl group.

  • 4-propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: Differing by the absence of the methyl group.

Unique Features

The unique feature of 3-methyl-4-propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is the combination of multiple functional groups in a single molecule, which allows for diverse chemical reactivity and biological interactions. This makes it particularly valuable for research and development in various scientific domains.

In a nutshell, this compound’s complexity and versatility make it a fascinating subject for ongoing research and applications. The careful design and manipulation of its structure open doors to new discoveries and innovations across multiple fields.

Properties

IUPAC Name

3-methyl-4-propoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5S2/c1-4-13-29-22-11-10-20(15-17(22)3)31(27,28)23-19-9-8-18-7-6-12-24(21(18)16-19)30(25,26)14-5-2/h8-11,15-16,23H,4-7,12-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFPRIKZHLJQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CCC)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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